molecular formula C13H12O2S B1667680 Atliprofen, (S)- CAS No. 678173-92-7

Atliprofen, (S)-

Cat. No. B1667680
M. Wt: 232.3 g/mol
InChI Key: PFLCZHOSQMPCMN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atliprofen, (S)- is a nonsteroidal anti-inflammatory drug (NSAID).

Scientific Research Applications

Synthesis and Evaluation

  • Atliprofen (S)- has been the subject of research focusing on its synthesis and evaluation. A study detailed an efficient procedure for synthesizing S-4-(3-thienyl)phenyl-alpha-methylacetic acid, an enantiomerically pure intermediate of Atliprofen. This study included molecular docking studies using COX-1 and COX-2 protein structures, comparing the active S-isomer of the acid with S-ibuprofen. The findings were supported by both in vitro and in vivo studies (Mittal et al., 2004).

Lipase Mediated Synthesis

  • Another research area involved the lipase-mediated synthesis of Atliprofen. This study reported an efficient procedure to prepare S-4-(3-thienyl)phenyl-alpha-methylacetic acid, an intermediate of Atliprofen, through enantioselective hydrolysis of corresponding esters in the presence of candida rugosa lipase. Molecular modeling studies were conducted to rationalize the observed enantioselectivity during the hydrolysis by the lipase (Mittal et al., 2005).

Comparative Drug Trials

  • While not directly about Atliprofen (S)-, research at the American Heart Association Scientific Sessions covered various clinical trials of different drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), which provide contextual understanding of the medical field in which Atliprofen operates (Winkelmann, 2004).

properties

CAS RN

678173-92-7

Product Name

Atliprofen, (S)-

Molecular Formula

C13H12O2S

Molecular Weight

232.3 g/mol

IUPAC Name

(2S)-2-(4-thiophen-3-ylphenyl)propanoic acid

InChI

InChI=1S/C13H12O2S/c1-9(13(14)15)10-2-4-11(5-3-10)12-6-7-16-8-12/h2-9H,1H3,(H,14,15)/t9-/m0/s1

InChI Key

PFLCZHOSQMPCMN-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CSC=C2)C(=O)O

SMILES

CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Atliprofen, (S)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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